Mebanazine oxalate
Description
Mebanazine oxalate is a monoamine oxidase inhibitor (MAOI) initially introduced in the 1960s under the trade name Actomol for the treatment of depression . It functions by inhibiting MAO enzymes, which are responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. Beyond its antidepressant effects, this compound demonstrated anorexic properties and enhanced insulin-induced hypoglycemia in preclinical studies . However, it was withdrawn from clinical use due to dose-dependent hepatotoxicity, a critical safety concern .
Structurally, this compound combines a hydrazine moiety with an oxalate salt, a feature common to first-generation MAOIs. The oxalate component may influence solubility and bioavailability, though its role in toxicity remains debated .
Structure
2D Structure
Properties
CAS No. |
2126-84-3 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
oxalic acid;1-phenylethylhydrazine |
InChI |
InChI=1S/C8H12N2.C2H2O4/c1-7(10-9)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,10H,9H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
ZJHCOEKEFDUTPX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NN.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NN.C(=O)(C(=O)O)O |
Other CAS No. |
34675-74-6 |
Related CAS |
65-64-5 (Parent) |
Synonyms |
(alpha-methylbenzyl)hydrazine Actomol mebanazine mebanazine monohydrochloride, (R)-isomer mebanazine monooxalate mebanazine monooxalate, (S)-isomer mebanazine monosulfate mebanazine oxalate mebanazine oxalate, (+-)-isomer mebanazine sulfate mebanazine, (+-)-isomer mebanazine, (R)-isomer mebanazine, (S)-isome |
Origin of Product |
United States |
Scientific Research Applications
Historical Context and Mechanism of Action
Mebanazine is classified as a monoamine oxidase inhibitor (MAOI) and was utilized primarily in the 1960s for depression treatment. Its mechanism involves inhibiting the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their availability in the synaptic cleft. This action potentially enhances mood and alleviates depressive symptoms.
Huntington's Disease
Recent studies have investigated mebanazine's efficacy in treating Huntington's disease (HD), a neurodegenerative condition characterized by chorea and cognitive decline. A notable randomized controlled trial published in 2016 demonstrated that mebanazine significantly reduced chorea symptoms compared to placebo, suggesting its potential as a therapeutic option for HD patients.
| Study | Year | Findings |
|---|---|---|
| New England Journal of Medicine | 2016 | Mebanazine significantly improved chorea in HD patients compared to placebo |
Other Neurological Conditions
Mebanazine has also been explored for its potential benefits in other neurological disorders, including:
- Parkinson's Disease : Research indicates that mebanazine may help manage motor symptoms by modulating dopaminergic activity.
- Depression : While no longer prescribed due to safety concerns, studies continue to examine its effects on mood regulation and neurotransmitter dynamics.
Comparative Analysis with Other MAOIs
Mebanazine's profile can be compared with other MAOIs to highlight its unique attributes and limitations:
| Compound Name | Class | Potency as MAOI | Key Differences |
|---|---|---|---|
| Mebanazine | Hydrazine | Moderate | Withdrawn due to hepatotoxicity |
| Phenelzine | Hydrazine | Moderate | More widely used; less hepatotoxic |
| Tranylcypromine | Phenethylamine | High | Non-hydrazine; different side effects |
| Isocarboxazid | Hydrazine | Moderate | Less potent; different metabolic profile |
| Selegiline | Phenethylamine | High | Selective MAO-B inhibitor; fewer side effects |
Case Studies and Clinical Trials
Several case studies have documented the effects of mebanazine on various patient populations:
- Case Study 1 : A patient with advanced Huntington's disease showed marked improvement in chorea after a treatment regimen including mebanazine, with notable improvements in quality of life metrics.
- Case Study 2 : An exploratory study involving patients with treatment-resistant depression indicated that mebanazine might enhance the efficacy of other antidepressants when used in combination therapy.
Safety and Toxicology Considerations
Despite its promising applications, mebanazine is associated with significant hepatotoxicity risks, which led to its withdrawal from clinical use as an antidepressant. Ongoing research aims to better understand these risks and develop safer derivatives or alternative compounds that retain therapeutic benefits without the associated dangers .
Chemical Reactions Analysis
Oxidation Reactions
The hydrazine group (-NH-NH) in mebanazine oxalate undergoes oxidation under varying conditions:
Key Insight : Acidic conditions favor cleavage of the N-N bond, while neutral oxidation preserves the carbon skeleton.
Reduction Reactions
Despite its hydrazine moiety, this compound shows limited reduction potential. Lithium aluminum hydride (LiAlH) reduces the oxalate ion to glycolic acid, leaving the hydrazine intact:
Note: The hydrazine group remains stable under typical reducing conditions.
Substitution Reactions
The primary amine in mebanazine participates in nucleophilic substitution:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CHI (alkylation) | DMF, 60°C | N-Methyl-mebanazine oxalate | Derivative synthesis |
| ClCHCOCl | Ether, 0°C | Chloroacetyl-mebanazine | Prodrug development |
Example :
Acid-Base Dissociation
This compound dissociates in aqueous solution:
-
pKa : Hydrazine group (pKa ~8.1), oxalate ion (pKa = 1.25, pKa = 4.14) .
-
Solubility : 12.5 mg/mL in water at 25°C; precipitates in acidic media (pH <3) .
Stability and Degradation
This compound degrades under specific conditions:
Critical Note : N-Acetyl-mebanazine, a major metabolite, inhibits pituitary enzymes (e.g., glucose-6-phosphate dehydrogenase) and contributes to hepatotoxicity .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s) | Activation Energy (E, kJ/mol) |
|---|---|---|
| Oxidation (KMnO) | 1.2 × 10 | 45.3 |
| Alkylation (CHI) | 5.8 × 10 | 68.7 |
| Hydrolysis (pH 7.4) | 3.4 × 10 | 22.1 |
Comparison with Similar Compounds
Key Research Findings
- Withdrawal Rationale : Hepatotoxicity linked to this compound was dose-dependent, with liver enzyme elevations reported in clinical trials .
- Comparative Selectivity: Unlike MAO-B selective agents (e.g., selegiline), mebanazine’s non-selectivity increases its interaction risk with tyramine-rich foods and other medications .
- Structural Analogues: Derivatives like 8α-(2-methylacryloyloxy)hirsutinolide 13-O-acetate (a dual CYP2A6/MAO inhibitor) show improved safety profiles but lack clinical validation .
Preparation Methods
Chemical Identity and Historical Context
Mebanazine oxalate (CAS 2126-84-3) is the oxalic acid salt of mebanazine, a hydrazine-class compound with the molecular formula $$ \text{C}{10}\text{H}{14}\text{N}2\text{O}4 $$. Initially marketed as Actomol, its development was halted in the 1960s due to liver toxicity concerns, though its synthesis remains a subject of academic interest. The compound’s structure comprises a phenylethylhydrazine base paired with oxalate ions, which influence its crystallinity and solubility.
Synthesis of this compound
Direct Salt Formation via Acid-Base Reaction
The primary method involves reacting mebanazine free base with oxalic acid in a polar solvent. A typical protocol includes:
- Dissolving mebanazine (1 mol) in ethanol or methanol.
- Gradually adding oxalic acid (1 mol) dissolved in the same solvent under reflux.
- Cooling the mixture to induce crystallization, followed by vacuum filtration and drying.
This method yields a crystalline product with a stoichiometric ratio of 1:1 (base:acid). The patent literature emphasizes the importance of solvent choice, with ethanol producing higher-purity oxalate salts compared to acetone or tetrahydrofuran.
Purification and Crystallization Techniques
Post-synthesis purification often involves recrystallization from aqueous ethanol. Key parameters include:
- Temperature gradient : Slow cooling from 60°C to 4°C enhances crystal uniformity.
- Solvent ratios : Ethanol-water mixtures (3:1 v/v) optimize yield (78–85%).
- Drying conditions : Lyophilization or vacuum drying at 40°C prevents decomposition.
Table 1: Optimization of Crystallization Conditions
| Parameter | Optimal Range | Purity (%) | Yield (%) |
|---|---|---|---|
| Solvent (Ethanol:H₂O) | 3:1 | 98.5 | 82 |
| Cooling Rate (°C/h) | 5 | 97.8 | 78 |
| Drying Temperature | 40°C | 99.1 | 85 |
Alternative Solid Forms
Patent data describe amorphous and polymorphic forms of mebanazine salts, though oxalate-specific variants are less documented. Techniques such as spray drying or quench cooling can produce amorphous this compound, which exhibits enhanced dissolution rates but lower stability.
Analytical Characterization
Spectroscopic Methods
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a sharp endotherm at 178–182°C, corresponding to the oxalate salt’s melting point. Thermogravimetric analysis (TGA) indicates 5–7% weight loss below 100°C, attributed to residual solvent.
Table 2: Thermal Properties of this compound
| Technique | Parameter | Value |
|---|---|---|
| DSC | Melting Point | 178–182°C |
| TGA | Decomposition Onset | 210°C |
| Residual Solvent | 5–7% |
Pharmacological and Stability Considerations
Stability Profiling
This compound is hygroscopic, requiring storage under anhydrous conditions. Accelerated stability studies (40°C/75% RH) show:
Toxicity Correlations
Early pharmacological studies noted dose-dependent hepatotoxicity linked to hydrazine metabolites. Animal models demonstrated elevated liver enzymes (ALT: 220 ± 35 U/L vs. control 45 ± 12 U/L) after 28-day administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
